molecular formula C22H43F6N2P B1613297 1-Methyl-3-octadecylimidazolium hexafluorophosphate CAS No. 219947-96-3

1-Methyl-3-octadecylimidazolium hexafluorophosphate

Cat. No.: B1613297
CAS No.: 219947-96-3
M. Wt: 480.6 g/mol
InChI Key: DLCJUSZZKVAPPJ-UHFFFAOYSA-N
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Description

1-Methyl-3-octadecylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C22H43F6N2P. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic and inorganic solvents. These characteristics make it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

1-Methyl-3-octadecylimidazolium hexafluorophosphate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature

Mode of Action

The mode of action of ionic liquids like this compound is primarily through their interaction with various biological and chemical entities. They can act as solvents, catalysts, or even reagents in various chemical reactions . .

Biochemical Pathways

One study mentioned its use in the extraction of pyrethroids, a type of pesticide, from tea infusions . This suggests that it might interact with biochemical pathways related to xenobiotic metabolism, but more research is needed to confirm this.

Result of Action

Given its use in the extraction of certain compounds

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of water can cause the anion in the ionic liquid to decompose slowly . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-octadecylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-methylimidazole with 1-bromooctadecane to form 1-methyl-3-octadecylimidazolium bromide. This intermediate is then reacted with hexafluorophosphoric acid to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-octadecylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The imidazolium ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium derivatives with different functional groups, while substitution reactions can introduce new substituents into the imidazolium ring.

Scientific Research Applications

1-Methyl-3-octadecylimidazolium hexafluorophosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.

    Biology: The compound is employed in the extraction and purification of biomolecules.

    Industry: The compound is used in the production of advanced materials, such as ionic liquid-based polymers and composites.

Comparison with Similar Compounds

  • 1-Methyl-3-octylimidazolium hexafluorophosphate
  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Hexyl-3-methylimidazolium hexafluorophosphate

Comparison: 1-Methyl-3-octadecylimidazolium hexafluorophosphate is unique due to its long alkyl chain, which imparts distinct properties such as higher hydrophobicity and lower melting point compared to shorter-chain analogs. These characteristics make it particularly suitable for applications requiring non-polar solvents or materials with specific thermal properties.

Properties

IUPAC Name

1-methyl-3-octadecylimidazol-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;1-7(2,3,4,5)6/h20-22H,3-19H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCJUSZZKVAPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43F6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049250
Record name 1-Methyl-3-octadecylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219947-96-3
Record name 1H-Imidazolium, 1-methyl-3-octadecyl-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219947-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-octadecylimidazolium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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